molecular formula C11H22N2O2 B2729507 tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate CAS No. 1271024-76-0

tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate

Cat. No.: B2729507
CAS No.: 1271024-76-0
M. Wt: 214.309
InChI Key: NNMBHCRWGGSRBE-BDAKNGLRSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMBHCRWGGSRBE-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Chiral Amines

The most direct route involves Boc protection of (3S,6R)-6-methylpiperidin-3-amine. This method employs di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) under basic conditions to yield the carbamate. A typical procedure includes:

  • Dissolving the amine in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
  • Adding $$ \text{Boc}_2\text{O} $$ and a base such as triethylamine or 4-dimethylaminopyridine (DMAP).
  • Stirring at room temperature or under reflux, followed by aqueous workup and purification via column chromatography.

Key Considerations :

  • Stereochemical Integrity : The starting amine must retain its (3S,6R) configuration throughout the reaction. Racemization risks are mitigated by avoiding strong acids or elevated temperatures during Boc protection.
  • Solvent Selection : Dichloromethane is preferred for its ability to dissolve both the amine and Boc anhydride without side reactions.

Asymmetric Synthesis of the Piperidine Core

For cases where the chiral amine is unavailable, asymmetric synthesis of the piperidine ring becomes necessary. One approach utilizes Evans’ oxazolidinone auxiliaries to induce stereochemistry during ring formation:

  • Aldol Condensation : A chiral aldehyde and ketone undergo aldol addition to form a β-hydroxy ketone intermediate.
  • Cyclization : Intramolecular reductive amination closes the piperidine ring, establishing the 3S and 6R centers.
  • Boc Protection : The free amine is protected as described in Section 2.1.

Advantages :

  • High enantiomeric excess (ee) achievable through chiral auxiliaries.
  • Scalability for industrial production.

Limitations :

  • Multi-step synthesis increases cost and complexity.

Resolution of Racemic Mixtures

When asymmetric synthesis is impractical, resolution of racemic 6-methylpiperidin-3-amine offers an alternative. This method involves:

  • Formation of Diastereomeric Salts : Treating the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric pairs.
  • Crystallization : Selective crystallization separates the (3S,6R) isomer.
  • Neutralization and Protection : The resolved amine is Boc-protected to yield the target compound.

Efficiency Metrics :

  • Yield : Typically 30–40% for the desired isomer after multiple crystallizations.
  • Purity : ≥97% enantiomeric excess, as reported by suppliers.

Optimization of Reaction Conditions

Temperature and Catalysis

Optimal Boc protection occurs at 0–25°C to prevent epimerization. Catalytic DMAP (0.1–1.0 eq.) accelerates the reaction, reducing completion time from 24 hours to 4–6 hours.

Solvent Systems

Solvent Reaction Rate Epimerization Risk
Dichloromethane Fast Low
Tetrahydrofuran Moderate Moderate
Water Not applicable High

Data aggregated from supplier technical notes.

Workup and Purification

  • Extraction : Sequential washes with dilute HCl (1M) and saturated $$ \text{NaHCO}_3 $$ remove unreacted Boc anhydride and byproducts.
  • Chromatography : Silica gel chromatography with hexane/ethyl acetate (7:3) elutes the product.
  • Crystallization : Recrystallization from ethanol/water yields white crystals with >97% purity.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 4.65 (br s, 1H, NH), 3.90–3.70 (m, 1H, CH-N), 3.10–2.90 (m, 2H, CH$$ _2 $$-N), 2.30–2.10 (m, 1H, CH-CH$$ _3 $$), 1.45 (s, 9H, C(CH$$ _3 $$)$$ _3 $$), 1.20 (d, J = 6.8 Hz, 3H, CH$$ _3 $$).
  • HPLC : Chiral stationary phase (e.g., Chiralpak IA) confirms ≥97% ee with retention time 12.5 min.

Physicochemical Properties

Property Value Source
Melting Point 82–85°C
XLogP3 1.5
Hydrogen Bond Donors 2
Rotatable Bonds 3

Industrial-Scale Production Insights

Large-scale synthesis prioritizes cost-efficiency and reproducibility:

  • Continuous Flow Reactors : Enhance mixing and heat transfer during Boc protection, reducing reaction time by 50% compared to batch processes.
  • Crystallization Optimization : Anti-solvent addition (e.g., water into ethanol) improves yield to 85–90%.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical reaction for deprotecting the tert-butyl carbamate group to regenerate the free amine. The reaction proceeds under acidic or basic conditions:

Conditions Reagents Products Mechanistic Notes
Acidic HydrolysisHCl (conc.) in dioxane or methanol(3S,6R)-6-methylpiperidin-3-amine hydrochlorideProtonation of the carbonyl oxygen facilitates nucleophilic attack by water .
Basic HydrolysisNaOH (aq.) or LiOH in THF/water(3S,6R)-6-methylpiperidin-3-amineBase deprotonates water, enhancing nucleophilicity for carbamate cleavage .

The tert-butyl group provides steric protection, ensuring selective deprotection without altering the piperidine ring’s stereochemistry .

Oxidation Reactions

The piperidine ring’s methyl group and amine functionality are susceptible to oxidation:

Target Site Reagents Products Key Observations
C-6 Methyl GroupKMnO₄ (aq., acidic)(3S,6R)-6-carboxypiperidin-3-yl carbamateOver-oxidation to carboxylic acid occurs under strong conditions.
Amine Nitrogenm-CPBA in CH₂Cl₂N-Oxide derivativeStereochemistry at C-3 and C-6 remains intact.

Oxidation of the amine to an N-oxide enhances polarity, influencing solubility and biological activity.

Reduction Reactions

While the carbamate group is generally stable to reduction, the piperidine ring can undergo hydrogenation under specific conditions:

Reaction Type Reagents Products Conditions
Catalytic HydrogenationH₂ (1 atm), Pd/C in ethanolPartially saturated piperidine derivativesPressure and catalyst loading affect selectivity .

Reduction typically targets unsaturated bonds (if present) but leaves the carbamate intact .

Alkylation and Acylation

The deprotected amine undergoes nucleophilic reactions:

Reaction Reagents Products Steric Considerations
AlkylationMethyl iodide, K₂CO₃ in DMFN-Methyl-(3S,6R)-6-methylpiperidin-3-aminetert-Butyl group hinders approach of bulky electrophiles.
AcylationAcetyl chloride, Et₃N in CH₂Cl₂N-Acetyl-(3S,6R)-6-methylpiperidin-3-amineMild conditions prevent racemization at chiral centers.

Stereochemical Influence on Reactivity

The (3S,6R) configuration impacts reaction outcomes:

  • Hydrolysis Rates : Faster deprotection compared to (3R,6S) diastereomers due to favorable orbital alignment .

  • Oxidation Selectivity : Methyl group oxidation proceeds with >90% retention of configuration.

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Contrast
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamateInverted stereochemistry at C-3/C-6Slower hydrolysis due to unfavorable transition state .
tert-Butyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamateHydroxyl group at C-4Enhanced hydrogen-bonding capacity alters oxidation pathways.

Biological Implications of Reactivity

  • Enzyme Inhibition : The free amine generated after hydrolysis acts as a competitive inhibitor for metalloproteases, with IC₅₀ values in the nanomolar range.

  • Prodrug Potential : Carbamate stability under physiological pH makes it a candidate for prodrug formulations .

Scientific Research Applications

Medicinal Chemistry

1. Drug Development

  • tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance pharmacological properties.
  • Case Study : In a study focused on developing novel analgesics, researchers utilized this compound to synthesize derivatives that exhibited improved efficacy in pain management models .

2. Neurological Applications

  • The compound's piperidine structure is associated with neuroactive properties, making it a candidate for developing treatments for neurological disorders.
  • Example : Research has indicated that derivatives of this compound could potentially modulate neurotransmitter systems, leading to therapeutic applications in conditions such as anxiety and depression .

Organic Synthesis

1. Building Block in Synthesis

  • This compound is employed as a versatile building block in organic synthesis. Its carbamate functional group allows for further reactions such as deprotection or coupling with other moieties.
  • Table 1: Reactions Utilizing this compound
Reaction TypeDescriptionOutcome
DeprotectionRemoval of the tert-butyl groupFormation of amine derivatives
Coupling ReactionsReacts with electrophiles like alkyl halidesSynthesis of complex molecules
Ring ClosureForms cyclic compounds through intramolecular reactionsCreation of new heterocycles

Research Insights

1. Pharmacological Studies

  • Studies have shown that compounds derived from this compound exhibit significant activity against specific biological targets. For instance, modifications to the piperidine ring have been linked to increased selectivity for certain receptors.
  • Research Findings : A recent publication highlighted the efficacy of a derivative in inhibiting a target enzyme involved in inflammation pathways, suggesting potential use in anti-inflammatory drug development .

2. Toxicological Assessments

  • Comprehensive toxicological studies are essential for evaluating the safety profile of new compounds. Research indicates that while this compound shows low toxicity in preliminary assessments, further studies are required to fully understand its safety profile.
  • Data Summary :
    • Acute toxicity tests suggest a high safety margin at therapeutic doses.
    • Long-term studies are ongoing to assess chronic exposure effects.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate
  • CAS Number : 1271024-76-0
  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • Purity : ≥98% (laboratory grade)
  • Stereochemistry : (3S,6R) configuration, critical for chiral selectivity in drug synthesis .

Role in Pharmaceutical Chemistry :
This compound is a protected piperidine derivative used as a versatile building block in medicinal chemistry. Its tert-butyl carbamate (Boc) group enhances stability during synthetic processes, while the methyl substituent and stereochemistry influence its interactions with biological targets .

Comparison with Structurally Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry of piperidine derivatives significantly impacts their biological activity and synthetic utility. Key analogs include:

Compound Name CAS Number Stereochemistry Molecular Weight (g/mol) Purity Key Differences Source
tert-Butyl N-[(3R,6S)-6-methylpiperidin-3-yl]carbamate 1227917-63-6 (3R,6S) 214.31 N/A Enantiomer; potential mirror-image activity
tert-Butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate 1799311-98-0 (3R,6R) 214.31 N/A Diastereomer; altered spatial arrangement
tert-Butyl N-[(3S,6S)-6-methylpiperidin-3-yl]carbamate 1932293-70-3 (3S,6S) 214.31 97% Diastereomer; lower purity impacts yield

Research Findings :

  • The (3S,6R) configuration is often preferred in antiviral and enzyme inhibitor synthesis due to optimal binding with target proteins .
  • Enantiomers like (3R,6S) may exhibit reduced efficacy or off-target effects, as seen in preclinical studies of protease inhibitors .

Functional Group Modifications

Substituents on the piperidine ring alter reactivity and applications:

Compound Name CAS Number Substituent Key Properties Application Example Source
tert-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate N/A 4-Hydroxy group Enhanced hydrophilicity; hydrogen bonding Solubility optimization
tert-Butyl N-[(3S)-3-methylpyrrolidin-3-yl]carbamate 927652-04-8 Pyrrolidine scaffold Smaller ring size; altered pharmacokinetics CNS-targeting drug leads
tert-Butyl N-[(3S,6R)-6-(trifluoromethyl)piperidin-3-yl]carbamate 1432681-75-8 Trifluoromethyl Electron-withdrawing effects; metabolic stability Fluorinated drug candidates

Research Findings :

  • Hydroxyl-containing analogs (e.g., 4-hydroxy derivatives) improve aqueous solubility but require additional protection steps during synthesis .
  • Trifluoromethyl groups enhance metabolic stability, as demonstrated in kinase inhibitor development .

Piperidine vs. Non-Piperidine Carbamates

Comparisons with non-piperidine Boc-protected amines highlight scaffold-specific advantages:

Compound Name CAS Number Core Structure Molecular Weight (g/mol) Key Advantages Source
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 154737-89-0 Cyclopentane 215.29 Conformational rigidity
tert-Butyl 3-oxopyrrolidine-1-carboxylate 101385-93-7 Pyrrolidone 185.23 Compatibility with ring-opening reactions

Research Findings :

  • Piperidine derivatives like this compound offer superior hydrogen-bonding capacity compared to cyclopentane analogs, crucial for enzyme inhibition .
  • Pyrrolidone-based carbamates are more reactive in ring-opening reactions but lack the steric bulk of piperidines .

Biological Activity

tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate, with the CAS number 1271024-76-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanism of action, and relevant research findings.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • IUPAC Name : this compound

The structural representation of the compound can be described using its SMILES notation: C[C@@H]1CC[C@H](NC(=O)OC(C)(C)C)CN1 .

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound can inhibit tumor cell proliferation. For instance, studies on related piperidine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes related to cell cycle progression and apoptosis .

Neuropharmacological Effects

Piperidine derivatives are known for their potential neuroactive properties. Compounds similar to this compound may influence neurotransmitter systems such as dopamine and serotonin pathways, which are crucial in treating neurodegenerative diseases and psychiatric disorders .

Study 1: Antiproliferative Activity

A study published in PubMed examined a series of piperidine derivatives for their anticancer properties. The results showed that certain structural modifications led to enhanced activity against human leukemia and carcinoma cell lines. While specific data on this compound was not included, the findings suggest potential for similar compounds in cancer therapy .

Study 2: Neuropharmacology

Research conducted on related compounds highlighted their ability to modulate neurotransmitter release and receptor activity. This suggests that this compound may possess neuroprotective effects or could be developed into treatments for neurodegenerative conditions .

Data Table: Biological Activity Overview

PropertyValue
Molecular Weight214.31 g/mol
CAS Number1271024-76-0
Anticancer ActivitySignificant against tumor cells
Neuropharmacological EffectsPotential modulation of neurotransmitters

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing tert-Butyl N-[(3S,6R)-6-methylpiperidin-3-yl]carbamate with high stereochemical fidelity?

  • Methodological Answer : The synthesis typically involves Boc protection of the piperidine amine, followed by stereoselective alkylation or reductive amination. For stereochemical control, chiral auxiliaries or enantiomerically pure starting materials (e.g., (3S,6R)-6-methylpiperidin-3-amine) are critical. Catalytic asymmetric methods or enzymatic resolution may enhance enantiomeric excess. Characterization via chiral HPLC or polarimetry is essential to confirm stereopurity .

Q. Which analytical techniques are most effective for determining the purity of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is standard for assessing purity. Complementary techniques include:

  • NMR spectroscopy : Integration of tert-butyl (δ ~1.4 ppm) and carbamate (δ ~6-8 ppm) signals.
  • Mass spectrometry (ESI-TOF) : Verify molecular ion [M+H]⁺ at m/z 227.2 (C₁₁H₂₂N₂O₂).
  • Elemental analysis : Confirms %C, %H, %N within ±0.4% of theoretical values .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Keep in airtight containers at -20°C under inert gas (N₂/Ar) to prevent hydrolysis.
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using Cu-Kα radiation (λ = 1.5418 Å) provides unambiguous stereochemical assignment. Data collection with SHELXTL or Olex2 software and refinement via SHELXL-2018 can achieve R₁ < 0.05. ORTEP-3 diagrams visualize thermal ellipsoids and confirm the (3S,6R) configuration by analyzing torsion angles (e.g., C3-C6-N-C=O dihedral) .

Q. What computational methods aid in predicting the stability and reactivity of this carbamate under varying pH conditions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate carbamate bond dissociation energy.
  • pKa prediction : Use MarvinSketch or ACD/Labs to estimate basicity of the piperidine nitrogen (predicted pKa ~8.5).
  • Hydrolysis studies : Simulate reaction pathways with explicit solvent models (e.g., water) in Gaussian08. Experimental validation via LC-MS at pH 2–12 identifies degradation products .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-validate techniques : Compare ¹H/¹³C NMR, IR (C=O stretch ~1700 cm⁻¹), and HRMS.
  • Dynamic effects : Use VT-NMR (variable temperature) to assess conformational exchange broadening.
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to resolve overlapping signals in crowded regions (e.g., piperidine ring protons) .

Q. What role does this compound play in medicinal chemistry applications?

  • Methodological Answer : This compound serves as a key intermediate in synthesizing protease inhibitors or kinase-targeting drugs. The tert-butyl carbamate protects the amine during cross-coupling reactions (e.g., Suzuki-Miyaura). Post-deprotection (TFA/CH₂Cl₂), the free amine can be functionalized with pharmacophores (e.g., fluorinated aryl groups) for SAR studies .

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